(1S)-1-(3-Cyclopentyloxyphenyl)pentylamine
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Overview
Description
(1S)-1-(3-Cyclopentyloxyphenyl)pentylamine is an organic compound that belongs to the class of amines. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a pentylamine chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)pentylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting phenol with cyclopentanol in the presence of an acid catalyst to form 3-cyclopentyloxyphenol.
Attachment of the Pentylamine Chain: The intermediate is then reacted with a suitable pentylamine derivative under conditions that promote the formation of the desired amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Cyclopentyloxyphenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)pentylamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Methoxyphenyl)pentylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1S)-1-(3-Ethoxyphenyl)pentylamine: Features an ethoxy group in place of the cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in (1S)-1-(3-Cyclopentyloxyphenyl)pentylamine may confer unique steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C16H25NO |
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Molecular Weight |
247.38 g/mol |
IUPAC Name |
(1S)-1-(3-cyclopentyloxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-2-3-11-16(17)13-7-6-10-15(12-13)18-14-8-4-5-9-14/h6-7,10,12,14,16H,2-5,8-9,11,17H2,1H3/t16-/m0/s1 |
InChI Key |
VIDILDUVKCQSKD-INIZCTEOSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
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